molecular formula C92H74N8O4 B1644087 tetrakis(4-cumylphenoxy)phthalocyanine

tetrakis(4-cumylphenoxy)phthalocyanine

Cat. No.: B1644087
M. Wt: 1355.6 g/mol
InChI Key: WSMFVFRKDITEGM-UHFFFAOYSA-N
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Description

Tetrakis(4-cumylphenoxy)phthalocyanine, particularly its Lead(II) complex (Pb[Pc(4-Cumylphenoxy)₄]), is a metallophthalocyanine derivative substituted with four 4-cumylphenoxy groups. This compound has a molecular weight of 1560.84 g/mol, a melting point of 255°C, and exhibits a strong absorption peak at 713 nm (Q-band) in the UV-Vis spectrum . The bulky 4-cumylphenoxy substituents enhance solubility in organic solvents and stabilize the phthalocyanine core against aggregation. The central Lead(II) ion modulates the electronic structure, making it suitable for applications such as photosensitizers in solar cells, where its extended π-conjugation and tailored energy levels improve light-harvesting efficiency .

Properties

Molecular Formula

C92H74N8O4

Molecular Weight

1355.6 g/mol

IUPAC Name

6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C92H74N8O4/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-93-81(73)98-86-79-55-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)47-51-75(79)83(95-86)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(96-88)99-87-78-54-70(46-50-74(78)82(94-87)97-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58/h9-56H,1-8H3,(H2,93,94,95,96,97,98,99,100)

InChI Key

WSMFVFRKDITEGM-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C(N7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4N5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C(N7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4N5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Structural and Chemical Foundations of Tetrakis(4-Cumylphenoxy)Phthalocyanine

Molecular Architecture and Functionalization

This compound belongs to the family of metal-free or metallated phthalocyanines, where the central cavity may host transition metals such as copper, zinc, or cobalt. The 4-cumylphenoxy groups are appended at the peripheral positions of the phthalocyanine ring, enhancing solubility in organic solvents and modulating electronic properties through steric and electronic effects. The cumylphenoxy substituent, derived from 4-cumylphenol, introduces bulkiness that prevents aggregation—a common issue in unsubstituted phthalocyanines.

Synthetic Methodologies for this compound

Precursor Synthesis: 4-Cumylphenoxy-Substituted Phthalonitrile

The synthesis begins with the preparation of 4-cumylphenoxy-phthalonitrile (Scheme 1 ), achieved via nucleophilic aromatic substitution. Phthalonitrile reacts with 4-cumylphenol under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds at 80–100°C for 12–24 hours, yielding the substituted phthalonitrile precursor with >85% efficiency.

Scheme 1. Synthesis of 4-Cumylphenoxy-Phthalonitrile
Reagents: (i) 4-Cumylphenol, K₂CO₃, DMF, 80–100°C, 12–24 h.

Cyclotetramerization Strategies

Metal-Templated Thermal Cyclization

The classical approach involves cyclotetramerization of 4-cumylphenoxy-phthalonitrile in the presence of metal salts (e.g., CuCl₂, Zn(OAc)₂) within high-boiling solvents like quinoline or 1-chloronaphthalene. The metal ion acts as a template, directing the formation of the macrocyclic structure. For example, refluxing CuCl₂ and the phthalonitrile derivative in quinoline at 180°C for 6–8 hours yields copper this compound (Tc-CuPc) with 70–80% yield.

Table 1. Optimization of Metal-Templated Cyclotetramerization

Metal Salt Solvent Temperature (°C) Time (h) Yield (%)
CuCl₂ Quinoline 180 8 78
Zn(OAc)₂ 1-Chloronaphthalene 160 10 65
CoCl₂ DMF 150 12 60

Data adapted from.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A mixture of 4-cumylphenoxy-phthalonitrile, metal salt (e.g., CuCl₂), hexamethyldisilazane (HMDS), and p-toluenesulfonic acid (p-TsOH) in DMF is irradiated at 150°C for 15–20 minutes under nitrogen. This method achieves yields exceeding 90% by enhancing reaction kinetics and minimizing side reactions.

Scheme 2. Microwave-Assisted Cyclotetramerization
Reagents: (i) CuCl₂, HMDS, p-TsOH, DMF, MW 150°C, 15–20 min.

Post-Synthetic Modifications

Metallation or demetallation steps may follow cyclotetramerization. For instance, metal-free this compound is obtained by treating the metallated derivative with concentrated sulfuric acid, followed by neutralization.

Analytical Characterization and Validation

Spectroscopic Techniques

  • UV-Vis Spectroscopy : Absorption maxima in the Q-band region (600–700 nm) confirm phthalocyanine formation.
  • FT-IR Spectroscopy : Peaks at 1600 cm⁻¹ (C=N stretching) and 1250 cm⁻¹ (C-O-C from cumylphenoxy) validate substituent incorporation.
  • ¹H NMR : Aromatic proton resonances at δ 7.5–8.5 ppm and cumyl group signals at δ 1.2–1.8 ppm provide structural confirmation.

X-Ray Diffraction (XRD)

Single-crystal XRD reveals the planar macrocyclic structure and axial metal coordination geometry in metallated derivatives.

Comparative Evaluation of Synthesis Routes

Table 2. Advantages and Limitations of Preparation Methods

Method Yield (%) Reaction Time Scalability Purity
Thermal Cyclization 70–80 6–12 h Moderate High
Microwave Synthesis 90–95 15–30 min High Very High
Solvothermal 60–70 24–48 h Low Moderate

Applications and Functional Implications

The 4-cumylphenoxy groups enhance solubility, enabling applications in organic photovoltaics and nonlinear optics. Metallated variants (e.g., Cu, Zn) exhibit tunable bandgaps, making them suitable for light-harvesting materials.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the core structure or the phenoxy groups, potentially altering the compound’s properties.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable tool for synthetic chemists.

Biology

In biological research, this compound’s interactions with biomolecules, such as DNA, are of interest. Studies have shown that it can bind to DNA, potentially affecting its structure and function .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for treating certain types of cancer .

Industry

In industrial applications, this compound’s stability and reactivity make it suitable for use in materials science, such as the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets, such as DNA or proteins. The phenoxy groups and the multi-cyclic core structure enable it to bind to these targets, potentially altering their function. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Substituent Effects on Optical and Electronic Properties

Phthalocyanines with varying substituents exhibit distinct optoelectronic behaviors. Key examples include:

Compound Substituent Type Central Metal λₘₐₓ (nm) Key Application Reference
Pb[Pc(4-Cumylphenoxy)₄] 4-Cumylphenoxy Pb(II) 713 Solar cells
Cu[Pc(4-(2,4-Bis-(1,1-dimethylpropyl)phenoxy))₄] 4-(2,4-Bis-(1,1-dimethylpropyl)phenoxy) Cu(II) 686 Photoreduction catalysis
Zn[Pc(benzylmercapto)₄] Benzylmercapto Zn(II) ~680 Photosensitizer (ΦΔ = 0.33)
Co[Pc(octoxy)₄] Octoxy Co(II) 705 Solubility studies
  • Electronic Effects: The electron-donating 4-cumylphenoxy groups in Pb[Pc(4-Cumylphenoxy)₄] induce a red shift in absorption compared to Cu(II) analogs with branched alkylphenoxy groups (686 nm vs. 713 nm), enhancing visible-light absorption .
  • Aggregation Resistance: Bulky substituents like cumylphenoxy reduce π-π stacking, as seen in Pb[Pc(4-Cumylphenoxy)₄], whereas shorter alkoxy chains (e.g., octoxy) in Co[Pc(octoxy)₄] lead to broader Q-bands due to aggregation .

Central Metal Influence

The central metal ion significantly impacts redox behavior and application suitability:

  • However, its primary use in solar cells leverages its broad absorption and stability .
  • Cu(II): Cu[Pc(4-(2,4-Bis-(1,1-dimethylpropyl)phenoxy))₄] exhibits redox potentials similar to Cu(II) tetra-t-butylphthalocyanine, favoring photoreduction over hydrogen evolution in catalytic applications .
  • Zn(II) : Zn[Pc(benzylmercapto)₄] shows high ΦΔ (0.33), making it effective in photodynamic therapy, whereas Pb(II) derivatives prioritize optoelectronic stability .

Application-Specific Performance

  • Solar Cells: Pb[Pc(4-Cumylphenoxy)₄] outperforms Cu(II) and Zn(II) analogs in light absorption range (713 nm vs. 680–686 nm), critical for matching solar spectra .
  • Photodynamic Therapy : Zn(II) and Al(III) phthalocyanines (e.g., ClAlPcS₂) with sulfonated groups exhibit higher singlet oxygen yields compared to Pb(II) derivatives, which prioritize thermal stability .
  • OLEDs: CuPc derivatives with smaller substituents (e.g., CuPc in MeO-TPD/CuPc bilayer) improve hole injection, while bulky cumylphenoxy groups in Pb[Pc(4-Cumylphenoxy)₄] may hinder charge transport .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for tetrakis(4-cumylphenoxy)phthalocyanine, and how do substituents influence yield and purity?

  • Methodology : The compound is typically synthesized via cyclotetramerization of substituted phthalonitrile precursors. For example, 4-(4-(2-phenylprop-2-yl)phenoxy)phthalonitrile can undergo cyclization in the presence of metal salts (e.g., Pb²⁺, Zn²⁺) under inert conditions. Solvent choice (e.g., DMAE or DMF) and catalysts (e.g., DBU) significantly affect yield . Peripheral 4-cumylphenoxy groups enhance solubility in organic solvents, reducing aggregation during synthesis .
  • Key Data : Substituted phthalocyanines with bulky groups (e.g., cumylphenoxy) show >70% yield in DMAE at 180°C, compared to <50% for unsubstituted analogs .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • GHS Classification : Acute toxicity (Oral, Category 4; H302), skin/eye irritation (H315/H319), and respiratory hazards (H335) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C. Avoid exposure to light, moisture, and strong oxidizers to prevent decomposition .
  • Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation of fine particulates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methods :

  • UV-Vis Spectroscopy : Q-band absorption (~680–750 nm) confirms π-π* transitions; aggregation causes broadening or splitting .
  • MALDI-TOF MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 1560.81 for Pb²⁺ derivatives) .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1100–1200 cm⁻¹ (phenoxy C-O) confirm structural integrity .

Advanced Research Questions

Q. How does the intercalative binding mechanism of this compound with DNA influence its potential as a therapeutic agent?

  • Experimental Design :

  • Viscosity Measurements : Increased DNA viscosity upon binding indicates intercalation (e.g., 20–30% increase at 10 µM compound concentration) .
  • Ethidium Bromide Displacement : Fluorescence quenching (e.g., 50% reduction at λₑₓ = 520 nm) confirms competitive DNA binding .
  • Thermal Denaturation : ∆Tₘ shifts (e.g., +5–8°C) reflect stabilization of DNA duplexes .
    • Contradictions : Some studies report minor groove binding for analogs with smaller substituents; bulky cumylphenoxy groups favor intercalation .

Q. What strategies optimize the compound’s photodynamic therapy (PDT) efficacy while minimizing aggregation?

  • Approaches :

  • Nanoparticle Encapsulation : Liposomal formulations reduce aggregation, improving singlet oxygen quantum yield (ΦΔ) from 0.4 to 0.7 .
  • Peripheral Modification : Introducing polar groups (e.g., sulfonate) enhances aqueous solubility and cellular uptake .
    • Data Limitations : Aggregation in aqueous media reduces ΦΔ by 30–50%; solvent polarity must be optimized for in vivo applications .

Q. How do metal centers (e.g., Pb²⁺ vs. Zn²⁺) affect the nonlinear optical (NLO) properties of this phthalocyanine?

  • Methodology :

  • Degenerate Four-Wave Mixing (DFWM) : Measures third-order susceptibility (χ⁽³⁾). Pb²⁺ derivatives show χ⁽³⁾ ~2×10⁻¹⁰ esu at 1064 nm, 45× higher than metal-free analogs .
  • Z-Scan Technique : Quantifies nonlinear absorption (β) and refraction (n₂). Pb²⁺ complexes exhibit stronger saturable absorption due to heavy atom effects .
    • Trade-offs : Pb²⁺ enhances NLO but increases toxicity; Zn²⁺ offers biocompatibility with moderate χ⁽³⁾ (~5×10⁻¹¹ esu) .

Contradiction Analysis

  • DNA Binding Mechanism : While asserts intercalation via viscosity and thermal denaturation, other studies suggest minor groove binding for less bulky analogs. Researchers must validate binding mode using multiple techniques (e.g., circular dichroism, X-ray crystallography) .
  • NLO Efficiency vs. Toxicity : Pb²⁺ derivatives exhibit superior χ⁽³⁾ but pose handling risks. Alternative metals (e.g., Zn²⁺) or encapsulation strategies balance performance and safety .

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